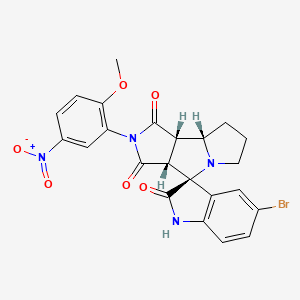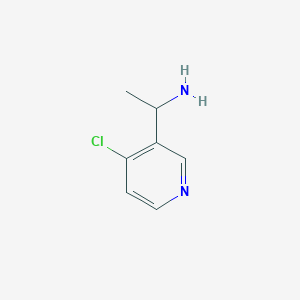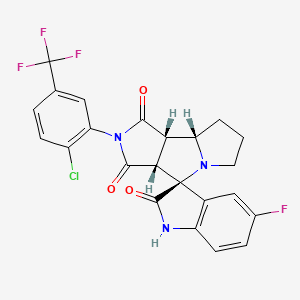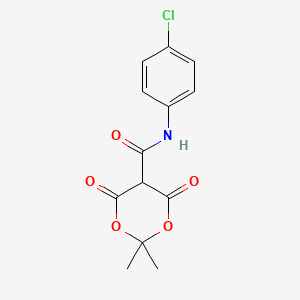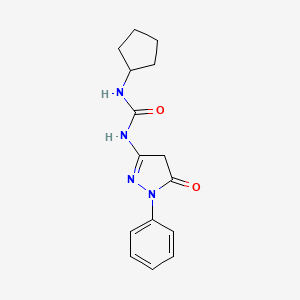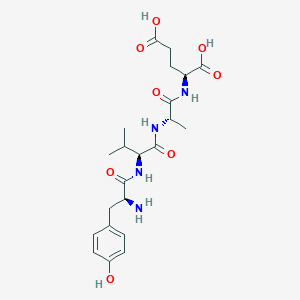
L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid is a tetrapeptide composed of the amino acids L-tyrosine, L-valine, L-alanine, and L-glutamic acid. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of L-glutamic acid is attached to a resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-alanine) is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for L-valine and L-tyrosine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be more cost-effective and environmentally friendly. For example, enzymes such as proteases can catalyze the formation of peptide bonds under mild conditions, reducing the need for harsh chemicals and solvents.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the amino groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted amides or thioethers.
科学的研究の応用
L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For example, the phenolic hydroxyl group of L-tyrosine can participate in hydrogen bonding and electrostatic interactions with proteins, influencing their structure and function. The peptide may also interact with cell surface receptors, modulating signaling pathways and cellular responses.
類似化合物との比較
L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid can be compared with other similar tetrapeptides, such as:
L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid: Differing in the sequence of amino acids, which can affect its biological activity and stability.
L-Valyl-L-tyrosyl-L-alanyl-L-glutamic acid: Another sequence variant with potentially different properties.
L-Alanyl-L-tyrosyl-L-valyl-L-glutamic acid: Yet another sequence variant with unique characteristics.
The uniqueness of this compound lies in its specific sequence, which can influence its interactions with biological molecules and its overall stability and solubility.
特性
CAS番号 |
920979-11-9 |
|---|---|
分子式 |
C22H32N4O8 |
分子量 |
480.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H32N4O8/c1-11(2)18(26-20(31)15(23)10-13-4-6-14(27)7-5-13)21(32)24-12(3)19(30)25-16(22(33)34)8-9-17(28)29/h4-7,11-12,15-16,18,27H,8-10,23H2,1-3H3,(H,24,32)(H,25,30)(H,26,31)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1 |
InChIキー |
MPMKLCJBYXJDSM-RPZXMPESSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
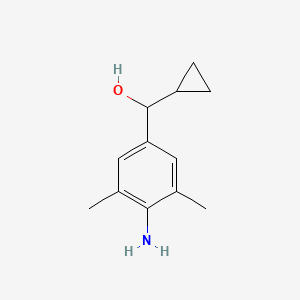
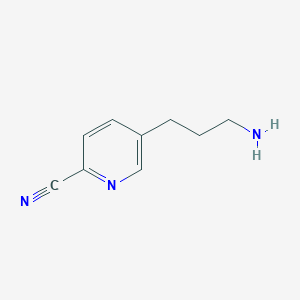
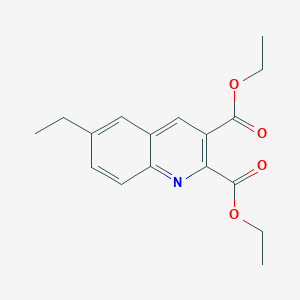
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)

![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
